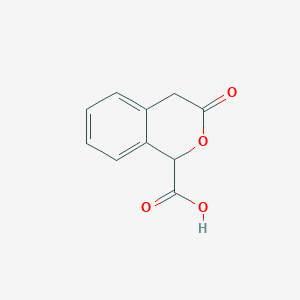
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid is a chemical compound with the molecular formula C10H8O4 It belongs to the class of isochromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the isochromene ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
科学的研究の応用
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-Oxoisochroman-3-carboxylic acid
- 3-Oxo-1-Indancarboxylic Acid
- 8-Nitro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
Uniqueness
3-Oxo-3,4-dihydro-1h-isochromene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
生物活性
3-Oxo-3,4-dihydro-1H-isochromene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H9O3
- Molecular Weight : 179.18 g/mol
- CAS Number : 13328-85-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an enzyme inhibitor or receptor modulator, affecting multiple biochemical pathways.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435 (Breast) | 0.36 |
| SF-295 (Glioblastoma) | 0.40 |
These results suggest that this compound may surpass the efficacy of standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In vitro studies demonstrated that it significantly reduced prostaglandin E2 (PGE2) production in activated macrophages .
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
SAR studies have provided insights into the modifications that enhance biological activity. For instance, alterations in substituents on the isoquinoline ring have been correlated with increased potency against specific targets. Compounds with methoxy or hydroxyl groups at specific positions exhibited superior activity compared to their unsubstituted counterparts .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. The findings revealed that certain modifications led to enhanced potency and selectivity towards cancer cells while sparing normal cells.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain, supporting its potential as an anti-inflammatory agent.
特性
CAS番号 |
55630-93-8 |
|---|---|
分子式 |
C10H8O4 |
分子量 |
192.17 g/mol |
IUPAC名 |
3-oxo-1,4-dihydroisochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-8-5-6-3-1-2-4-7(6)9(14-8)10(12)13/h1-4,9H,5H2,(H,12,13) |
InChIキー |
RBBLWNKYEYFMDS-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(OC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















